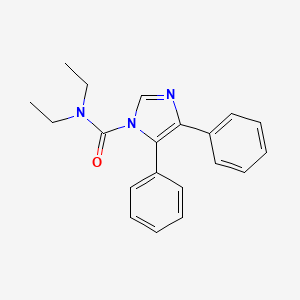![molecular formula C14H20N2O2 B5805745 N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)
N-[4-(isobutyrylamino)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(isobutyrylamino)phenyl]butanamide, also known as NIBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. NIBA is a derivative of the naturally occurring compound, anandamide, which is an endocannabinoid that plays a crucial role in various physiological processes. The synthesis of NIBA has been achieved through several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Applications De Recherche Scientifique
N-[4-(isobutyrylamino)phenyl]butanamide has been studied for its potential applications in medicinal chemistry, particularly in the treatment of various diseases. Studies have shown that N-[4-(isobutyrylamino)phenyl]butanamide has anti-inflammatory properties and can inhibit the growth of cancer cells. N-[4-(isobutyrylamino)phenyl]butanamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from damage caused by oxidative stress.
Mécanisme D'action
N-[4-(isobutyrylamino)phenyl]butanamide acts as an agonist for the cannabinoid receptor type 1 (CB1) and type 2 (CB2). CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in the immune system. N-[4-(isobutyrylamino)phenyl]butanamide has been shown to activate these receptors, leading to various physiological effects.
Biochemical and Physiological Effects
N-[4-(isobutyrylamino)phenyl]butanamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[4-(isobutyrylamino)phenyl]butanamide can inhibit the release of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory properties. N-[4-(isobutyrylamino)phenyl]butanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-[4-(isobutyrylamino)phenyl]butanamide has been shown to protect neurons from damage caused by oxidative stress, leading to its potential use as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[4-(isobutyrylamino)phenyl]butanamide in lab experiments include its relatively simple synthesis method, its potential applications in medicinal chemistry, and its well-studied mechanism of action and physiological effects. However, the limitations of using N-[4-(isobutyrylamino)phenyl]butanamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of N-[4-(isobutyrylamino)phenyl]butanamide. One direction involves further studies to determine the safety and efficacy of N-[4-(isobutyrylamino)phenyl]butanamide as a potential treatment for various diseases, including cancer and neurodegenerative diseases. Another direction involves the development of N-[4-(isobutyrylamino)phenyl]butanamide derivatives with improved pharmacological properties. Additionally, further studies are needed to determine the potential toxic effects of N-[4-(isobutyrylamino)phenyl]butanamide and its derivatives.
Méthodes De Synthèse
The synthesis of N-[4-(isobutyrylamino)phenyl]butanamide has been achieved through several methods, including the reaction of 4-aminophenylbutyric acid with isobutyryl chloride, followed by the addition of ammonia to form N-[4-(isobutyrylamino)phenyl]butanamide. Another method involves the reaction of 4-aminophenylbutyric acid with isobutyryl chloride in the presence of a base, followed by the addition of N,N-dimethylformamide and ammonia to form N-[4-(isobutyrylamino)phenyl]butanamide. The purity of N-[4-(isobutyrylamino)phenyl]butanamide can be improved through recrystallization with a suitable solvent.
Propriétés
IUPAC Name |
N-[4-(2-methylpropanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-5-13(17)15-11-6-8-12(9-7-11)16-14(18)10(2)3/h6-10H,4-5H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKPRSZFNNJOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(isobutyrylamino)phenyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate](/img/structure/B5805680.png)


![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)
![4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5805725.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)
![N'-{4-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5805735.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)

![[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)
